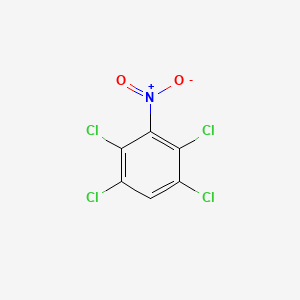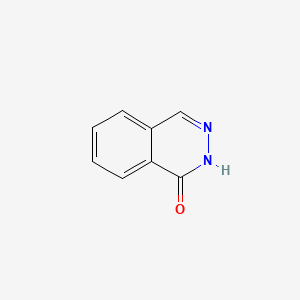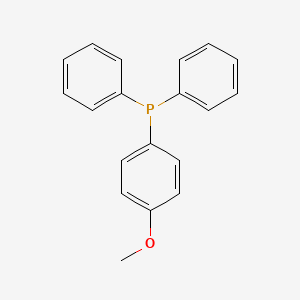
(4-Methoxyphenyl)(diphenyl)phosphine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oxidation Reactions :
- (4-Methoxyphenyl)(diphenyl)phosphine has been studied for its reactivity with singlet oxygen. In particular, its ortho isomer prefers intramolecular rearrangement to form phenyl diphenyl phosphinate in certain conditions. This behavior has significant implications for understanding the mechanism of oxidation reactions involving arylphosphines (Gao et al., 2001).
Coordination Chemistry :
- New series of diphenyl(2-methoxyphenyl)phosphine coordinated silver carboxylates have been synthesized. These compounds, characterized by various spectroscopic techniques, show potential for the growth of metal thin films via aerosol-assisted chemical vapor deposition (AACVD) techniques, indicating their utility in materials science (Han Jian, 2005).
Antitumor Activity :
- Various phosphacyanoboranes, including diphenyl(2-methoxyphenyl)phosphinecyanoborane, have been synthesized and evaluated for their antitumor activity. These compounds highlight the potential therapeutic applications of modified (4-Methoxyphenyl)(diphenyl)phosphine derivatives (Vyakaranam et al., 2003).
Electronics and Photonics :
- Functional bidentate aryl phosphine oxide derivatives, featuring (4-Methoxyphenyl)(diphenyl)phosphine, have been designed and synthesized for use in light-emitting ternary Eu3+ complexes. These compounds show promise in tuning photophysical and electrochemical properties for applications in electroluminescence (Hui Xu et al., 2010).
Catalysis :
- (4-Methoxyphenyl)(diphenyl)phosphine has been involved in the study of catalytic hydroboration of vinylarenes. Understanding its reactivity in such contexts is vital for developing new catalytic processes in synthetic chemistry (John M. Brown et al., 1994).
- Bulky phosphines, including variants of (4-Methoxyphenyl)(diphenyl)phosphine, have been used as ligands in the selective telomerization of 1,3-butadiene with methanol. This highlights their role in catalyzing important industrial chemical reactions (Tschan et al., 2010).
Stereoselective Synthesis :
- Novel chiral aminophosphines, synthesized via nucleophilic aromatic substitution involving (4-Methoxyphenyl)(diphenyl)phosphine derivatives, have been applied to palladium-catalyzed enantioselective allylic substitution. This represents its role in stereoselective synthesis, vital for pharmaceutical applications (Hattori et al., 1997).
Propiedades
IUPAC Name |
(4-methoxyphenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSZCWRMSVQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(diphenyl)phosphine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

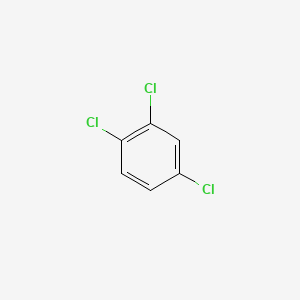

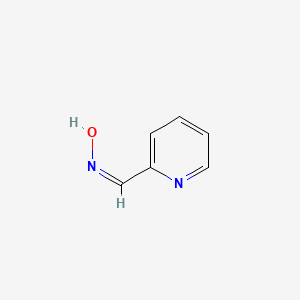
![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)
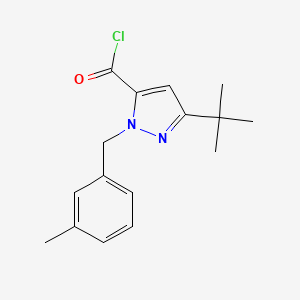
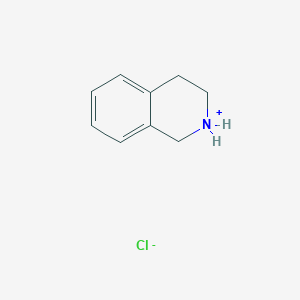



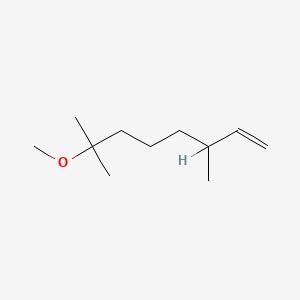
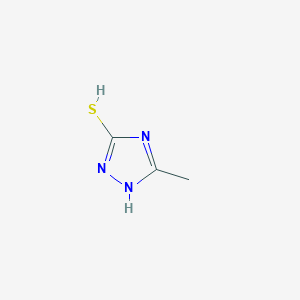
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7766790.png)
